molecular formula C10H7FN2O3 B13219198 2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B13219198
M. Wt: 222.17 g/mol
InChI Key: VNKXYZQUOHELQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and anhydrous tetrahydrofuran. The reaction is carried out at room temperature and then heated to 70°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phthalazinone derivatives.

Scientific Research Applications

2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid

Uniqueness

2-(6-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of both fluorine and acetic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

2-(6-fluoro-1-oxophthalazin-2-yl)acetic acid

InChI

InChI=1S/C10H7FN2O3/c11-7-1-2-8-6(3-7)4-12-13(10(8)16)5-9(14)15/h1-4H,5H2,(H,14,15)

InChI Key

VNKXYZQUOHELQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=NN(C2=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.